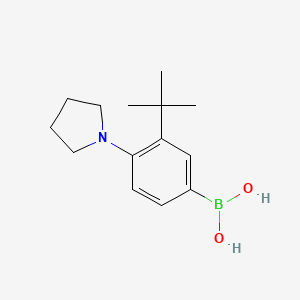

3-Tert-butyl-4-pyrrolidinophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

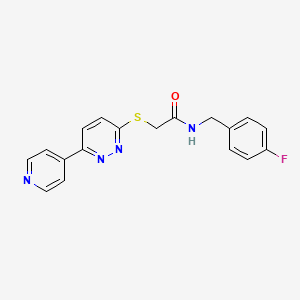

The molecular structure of 3-Tert-butyl-4-pyrrolidinophenylboronic acid consists of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a pyrrolidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 3-Tert-butyl-4-pyrrolidinophenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications

- Boronic acids are versatile reagents in organic synthesis due to their ability to form stable complexes with Lewis bases. The tert-butyl group in 3-tert-butyl-4-pyrrolidinophenylboronic acid enhances its solubility and stability, making it an excellent catalyst for Suzuki-Miyaura cross-coupling reactions. These reactions allow the construction of carbon-carbon bonds, crucial for drug development and materials science .

- The boronic acid moiety in this compound can selectively bind to diols and other Lewis bases. Researchers have explored its potential as a proteasome inhibitor for cancer therapy. By targeting proteasomes, it disrupts protein degradation pathways, leading to apoptosis in cancer cells .

- The tert-butyl group provides steric hindrance, influencing the reactivity of the boronic acid. Researchers have used 3-tert-butyl-4-pyrrolidinophenylboronic acid as a building block for designing functional materials, such as sensors, polymers, and supramolecular assemblies .

- Boronic acids can coordinate with metal ions, forming stable complexes. The pyrrolidine ring in this compound enhances its chelating ability. Researchers have explored its use in metal-organic frameworks (MOFs) and coordination polymers for gas storage, catalysis, and drug delivery .

- The phenylboronic acid moiety can interact with saccharides, leading to changes in fluorescence intensity. Scientists have functionalized 3-tert-butyl-4-pyrrolidinophenylboronic acid to create glucose sensors and fluorescent probes for detecting carbohydrates and glycoproteins .

- The tert-butyl group influences the self-assembly behavior of boronic acids. Researchers have used this compound to construct host-guest systems, molecular recognition motifs, and dynamic covalent networks. These applications have implications in drug delivery and nanotechnology .

Organic Synthesis and Catalysis

Medicinal Chemistry

Materials Science

Coordination Chemistry

Fluorescent Probes and Sensors

Supramolecular Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPKAEMTJUVEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-4-pyrrolidinophenylboronic acid | |

CAS RN |

895543-00-7 |

Source

|

| Record name | (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2801539.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)

![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2801550.png)

![6-But-3-ynyl-6-azaspiro[3.5]nonane](/img/structure/B2801554.png)

![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)

![3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B2801561.png)